1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyridine ring substituted with a piperidine and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are often studied for their biological activities.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Similar compounds include:
- 6-(Piperidin-1-yl)pyridin-3-ylboronic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(2-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-15(16-7-6-12-20(16)14(2)21)8-9-17(18-13)19-10-4-3-5-11-19/h8-9,16H,3-7,10-12H2,1-2H3 |
InChI Key |
VHHKVNNMTVALON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C3CCCN3C(=O)C |
Origin of Product |
United States |
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